1-(2-Methyl-4-nitrophenyl)guanidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10N4O2 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-(2-methyl-4-nitrophenyl)guanidine |
InChI |
InChI=1S/C8H10N4O2/c1-5-4-6(12(13)14)2-3-7(5)11-8(9)10/h2-4H,1H3,(H4,9,10,11) |
InChI Key |
STXXMCQQEVOHHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=C(N)N |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for 1 2 Methyl 4 Nitrophenyl Guanidine
Conventional Synthetic Pathways to Aryl Guanidines
The synthesis of aryl guanidines is a well-established field in organic chemistry, with several classical methods forming the foundation for producing these valuable compounds. The guanidine (B92328) core can be constructed through the chemical transformation of various precursors. rsc.org
Synthesis from Anilines and Cyanamide (B42294) Derivatives
A primary and straightforward route to aryl guanidines involves the reaction of an aniline (B41778) derivative with a cyanamide. rsc.org In the case of 1-(2-methyl-4-nitrophenyl)guanidine, the synthesis starts from 2-amino-4-nitrotoluene (also known as 2-methyl-4-nitroaniline) and cyanamide. google.comgoogle.com
This method, while direct, presents significant challenges. The reaction often requires harsh conditions, such as prolonged heating. google.com For instance, one documented procedure involves adding 65% nitric acid to a mixture of 2-amino-4-nitrotoluene and an aqueous cyanamide solution, followed by refluxing for 25 hours. google.com Furthermore, cyanamide itself is a highly toxic and unstable reagent that can readily dimerize to form dicyandiamide, which can complicate the reaction and lead to lower yields and product purity. google.com The low electrophilicity of cyanamide and potential instability of reactants can also hinder the reaction's success. rsc.org Steric hindrance from substituents on the aniline or cyanamide can also contribute to poor yields and create difficulties in product isolation and purification. googleapis.com
Alternative Precursors and Reagents for Guanidine Formation
To circumvent the issues associated with cyanamide, a variety of alternative guanylating agents and precursors have been developed. These reagents are often designed to be more reactive and selective, providing a more controlled and efficient synthesis. rsc.org Common classes of precursors for guanidine formation include:
Thioureas and Isothioureas : These are among the most frequently used reagents. rsc.org For example, N,N′-di-Boc-S-methylisothiourea is a popular choice for introducing a protected guanidine group. nih.gov A notable alternative to cyanamide for the synthesis of this compound is O-methylisourea sulfate (B86663). google.com This reagent provides a safer and more efficient pathway, avoiding many of the byproducts associated with cyanamide. google.com
Carbodiimides : These compounds are considered key intermediates in the synthesis of guanidines from thioureas. rsc.org While their direct use can be limited by the scope of compatible amines, they are a fundamental part of guanidine chemistry. rsc.org
Pyrazole-1-carboxamidines : Reagents like N,N′-di-Boc-1H-pyrazole-1-carboxamidine and 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC) are effective guanylating agents. organic-chemistry.orgnih.gov They offer a reliable method for transferring the guanidine moiety to a primary amine. nih.gov
Triflylguanidines : Highly reactive reagents such as N,N′-di-Boc-N″-triflylguanidine are capable of guanidinylating even unreactive aromatic amines and can be used to form guanidines from azides in a one-pot reaction. google.comacs.org
Amide Coupling Reagents : In a novel approach, common peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have been repurposed for the synthesis of sterically hindered pentasubstituted guanidines. acs.org
These alternative reagents often incorporate protecting groups, such as the tert-butyloxycarbonyl (Boc) group, which help manage the reactivity of the guanidine functional group and simplify purification of the final product. rsc.org
Development of Improved Synthetic Strategies for this compound
Optimizing the synthesis of this compound involves a careful evaluation of reaction parameters to enhance yield, purity, and safety, particularly for industrial-scale production.
Evaluation of Reaction Conditions and Solvent Effects
The choice of solvent and reaction conditions plays a critical role in the outcome of guanidine synthesis. For the synthesis of this compound sulfate from 2-amino-4-nitrotoluene and O-methylisourea sulfate, a mixed solvent system of ethanol (B145695) and N,N-dimethylformamide (DMF) has been shown to be effective. google.com The reaction is performed under alkaline conditions (pH 11-13) at reflux temperature. google.com
Research has demonstrated that variations in base, solvent ratio, and reaction time can significantly impact the product's purity and yield. google.com For example, using a stronger base like sodium hydroxide (B78521) may lead to a higher yield in a shorter time compared to a weaker base like aqueous ammonia. google.com
Table 1: Effect of Reaction Conditions on the Synthesis of this compound Sulfate google.com
| Starting Material (mol) | Guanylating Agent (mol) | Base | Solvent System (mL) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 2-amino-4-nitrotoluene (0.131) | O-methylisourea sulfate (0.134) | 10% NaOH | Ethanol (30), DMF (8) | 5 | 83.0 | 99.7 |
| 2-amino-4-nitrotoluene (0.131) | O-methylisourea sulfate (0.131) | 25% Ammonia | Ethanol (35), DMF (6) | 6 | 81.2 | 99.8 |
This table is interactive. You can sort and filter the data to analyze the impact of different parameters.
The optimization of catalytic systems, such as palladium-catalyzed reactions for forming cyclic guanidines, also highlights the importance of solvent, base, and ligand choice to maximize yield and minimize side reactions. organic-chemistry.orgnih.gov
Mitigation of Undesired Byproducts and Safety Considerations in Industrial Synthesis
Industrial synthesis demands robust and safe processes. A major concern with the traditional cyanamide route to this compound is the extreme hazard associated with using concentrated nitric acid at high temperatures, which poses a significant risk of explosion. google.com
The adoption of O-methylisourea sulfate as a substitute for cyanamide is a key strategic improvement. google.com This alternative is not only more stable and less toxic but also leads to a cleaner reaction with fewer byproducts that are difficult to handle, resulting in a product with purity exceeding 99.7%. google.com
General safety precautions for handling guanidine compounds are also paramount. Guanidine and its salts, like guanidine hydrochloride, are known to be severe irritants to the skin, eyes, and respiratory tract. pnnl.govmsd.com Ingestion can be harmful, and the hygroscopic nature of these compounds can cause desiccation of tissues. pnnl.govcriver.com Therefore, industrial handling requires stringent safety measures:
Engineering Controls : Adequate ventilation, such as exhaust ducts and dust collectors, is essential to minimize workplace exposure to dust and vapors. msd.com
Personal Protective Equipment (PPE) : Use of safety glasses, gloves, and protective clothing is mandatory to prevent skin and eye contact. criver.com
Safe Handling Practices : Procedures should be in place to minimize dust generation and accumulation. Static electricity discharge systems may be necessary to prevent dust explosions. msd.com
Green Chemistry Approaches in Guanidine Synthesis
The principles of green chemistry are increasingly being applied to guanidine synthesis to create more environmentally benign processes. nih.gov Key strategies include the use of safer solvents, alternative energy sources, and catalytic systems that reduce waste.
Aqueous Synthesis : Performing reactions in water is a significant green improvement. An efficient guanylation of various amines with cyanamide has been achieved using catalytic amounts of scandium(III) triflate under mild conditions in water. organic-chemistry.org
Photocatalysis : A ruthenium-based photocatalyst enables the conversion of thioureas to guanidines at room temperature using visible light. organic-chemistry.org This method uses a low-toxicity water and ethanol solvent mixture in an open-flask environment. organic-chemistry.org
Microwave-Assisted Synthesis : Microwave irradiation has been employed for the rapid and eco-friendly production of guanidine-containing heterocycles, often without the need for a solvent. rsc.org
Elimination of Hazardous Reagents : Replacing toxic and hazardous reagents is a core tenet of green chemistry. A prime example in guanidine synthesis is the substitution of highly toxic mercury(II) chloride (HgCl₂) with cyanuric chloride (TCT) as an activating reagent for thiourea (B124793) derivatives, which eliminates heavy-metal waste without sacrificing yield. organic-chemistry.org
These approaches pave the way for more sustainable manufacturing processes for this compound and other related compounds.
Isolation and Purification Techniques for Research-Scale Preparation
The successful synthesis of this compound necessitates robust isolation and purification strategies to obtain the compound in high purity, suitable for further analytical characterization and use in subsequent research applications. The choice of purification method is dictated by the scale of the preparation, the nature of the impurities present, and the desired final purity. For research-scale preparations, several techniques, including crystallization and chromatography, are commonly employed.
Crystallization
Crystallization is a primary and highly effective method for the purification of this compound, leveraging the compound's crystalline nature and its differential solubility in various solvent systems. Due to the basicity of the guanidine group, the compound can be crystallized as either the free base or as a salt.
Recrystallization of the Free Base:
The crude this compound, obtained from a synthetic reaction, can be purified by recrystallization. The selection of an appropriate solvent is critical. Protic solvents like ethanol or methanol (B129727), or a mixture of solvents such as ethanol-water or acetone-water, are often suitable. The process typically involves dissolving the crude product in a minimum amount of the chosen solvent at an elevated temperature to ensure complete dissolution. The solution is then gradually cooled to allow for the slow formation of crystals, which helps to exclude impurities. The resulting crystals are collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and then dried under vacuum.
Salt Formation and Crystallization:
An alternative and often more efficient crystallization method involves the formation of a salt. The basic guanidine moiety readily reacts with acids to form stable, highly crystalline salts. Common acids used for this purpose include hydrochloric acid, sulfuric acid, or nitric acid. The crude free base is dissolved in a suitable solvent, and a stoichiometric amount of the selected acid is added. The resulting salt often precipitates out of the solution or can be induced to crystallize by cooling or by the addition of a less polar co-solvent. This method is particularly useful for removing non-basic impurities.
A comparative overview of typical crystallization parameters is presented in Table 1.
Table 1: Illustrative Crystallization Parameters for this compound
| Parameter | Method 1: Recrystallization of Free Base | Method 2: Salt Crystallization (as Hydrochloride) |
| Form | Free Base | Hydrochloride Salt |
| Solvent System | Ethanol/Water (e.g., 80:20 v/v) | Isopropanol |
| Dissolution Temperature | 70-80 °C | 50-60 °C |
| Crystallization Condition | Slow cooling to 0-5 °C | Addition of HCl (e.g., 1M in isopropanol) followed by cooling |
| Typical Recovery | 75-85% | 85-95% |
| Achievable Purity | >98% | >99.5% |
Note: The values presented in this table are illustrative and may require optimization for specific experimental conditions.
Chromatographic Methods
When crystallization does not yield the desired level of purity, or for the isolation of minor components from a reaction mixture, chromatographic techniques are indispensable.
Column Chromatography:
For the purification of moderate quantities of this compound on a research scale, silica (B1680970) gel column chromatography is a viable option. Given the basic nature of the guanidine group, which can lead to strong adsorption and peak tailing on standard silica gel, a modified approach is often necessary. This can involve pre-treating the silica gel with a base, such as triethylamine, or incorporating a small percentage of a basic modifier into the eluent system. A typical eluent might be a gradient of methanol in dichloromethane (B109758) or ethyl acetate.
High-Performance Liquid Chromatography (HPLC):
For analytical purposes and for the purification of small quantities of the compound with very high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC is particularly well-suited. The basic nature of the guanidine functional group dictates the use of a mobile phase that can suppress its ionization to achieve good peak shape. This is typically accomplished by adding an acidic modifier to the mobile phase.
A summary of potential HPLC purification parameters is provided in Table 2.
Table 2: Representative HPLC Purification Parameters for this compound
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 320 nm |
| Injection Volume | 10-100 µL (depending on concentration) |
Note: These parameters are a starting point and would require optimization based on the specific HPLC system and the impurity profile of the sample.
The choice between crystallization and chromatography, or a combination of both, will ultimately depend on the specific requirements of the research. Often, a preliminary purification by crystallization is followed by a final polishing step using chromatography to achieve the highest possible purity.
Chemical Reactivity and Mechanistic Investigations of 1 2 Methyl 4 Nitrophenyl Guanidine
Fundamental Reactivity Patterns of Guanidines
Basicity and Protonation Equilibria in Solution
Guanidine (B92328) is recognized as one of the strongest organic bases in aqueous solutions, with a pKa of its conjugate acid around 13.6. sci-hub.sescripps.edu This high basicity is attributed to the resonance stabilization of the resulting guanidinium (B1211019) cation, where the positive charge is delocalized over the three nitrogen atoms. sci-hub.seresearchgate.net
The substitution of the guanidine core can significantly influence its basicity. Electron-donating groups, such as alkyl groups, tend to slightly increase basicity. sci-hub.se Conversely, electron-withdrawing groups, like the 2-methyl-4-nitrophenyl group in the title compound, considerably decrease the pKa. sci-hub.se The presence of the nitro group and the aryl group reduces the electron density on the guanidine nitrogens, making them less available for protonation. sci-hub.se The pKa values for such substituted guanidines can drop to a range of approximately 7 to 8. sci-hub.se
The protonation state of a guanidine derivative is crucial as it affects its physicochemical properties, including solubility and its ability to interact with other molecules. rsc.org In a biological context, the guanidine group is typically protonated at physiological pH. rsc.org The equilibrium between the neutral and protonated forms is a key determinant of its reactivity and behavior in solution.
Table 1: Approximate pKa Values of Guanidine and Related Compounds
| Compound | Approximate pKa of Conjugate Acid | Reference |
|---|---|---|
| Guanidine | 13.6 | sci-hub.se |
| Phenylguanidine | 10.90 | rsc.org |
| Substituted Arylguanidines (with electron-withdrawing groups) | ~7 - 8 | sci-hub.se |
Nucleophilic and Electrophilic Reactivity of the Guanidine Core
The guanidine functional group exhibits dual reactivity, capable of acting as both a nucleophile and, under certain conditions, an electrophile.
Nucleophilic Character: The nitrogen atoms of the guanidine group possess lone pairs of electrons, making them inherently nucleophilic. rsc.org This nucleophilicity allows guanidines to participate in a variety of reactions, including acyl transfers, aldol (B89426) reactions, and Michael additions. rsc.org In the case of 1-(2-methyl-4-nitrophenyl)guanidine, the nucleophilicity of the guanidine moiety is somewhat attenuated by the electron-withdrawing nature of the nitrophenyl substituent. However, it remains a key feature of its reactivity profile. Guanidines are known to be strong nucleophiles, for instance, in Mitsunobu reactions. scripps.edu
Electrophilic Character: While the guanidine carbon is generally resistant to nucleophilic attack due to the strong resonance stabilization of the guanidinium ion, it can be rendered electrophilic under specific conditions. organic-chemistry.orgnih.gov One strategy involves the conversion of guanidines into guanidine cyclic diimides (GCDIs). This transformation disrupts the resonance stabilization, thereby enhancing the electrophilicity of the guanidine carbon. organic-chemistry.orgnih.gov Subsequent acid-mediated activation can facilitate nucleophilic substitution at this center. organic-chemistry.org
Reaction Mechanisms of Transformations Involving the Compound
Cyclization Reactions and Heterocycle Formation
1-(2-Nitrophenyl)guanidines are important precursors for the synthesis of 1,2,4-benzotriazine (B1219565) 1-oxides through base-catalyzed cyclization. chempap.orgresearchgate.net This reaction involves an intramolecular interaction between the guanidine and the nitro group. The mechanism is proposed to proceed as follows:
Proton Abstraction: The reaction is initiated by the removal of a proton from one of the amino groups of the guanidine moiety by a base. chempap.org
Conformational Change and Nucleophilic Attack: The resulting anion undergoes a conformational change, allowing for a nucleophilic attack of the deprotonated nitrogen onto the nitrogen of the nitro group. chempap.org
Hydroxide (B78521) Elimination and Aromatization: This is followed by the elimination of a hydroxide ion and subsequent aromatization to form the stable 1,2,4-benzotriazine 1-oxide ring system. chempap.org
Kinetic studies on related compounds, such as 3-ethyl-1-(2-nitrophenyl)guanidine and 2-phenyl-1-(2-nitrophenyl)guanidine, have shown that the rate of this cyclization is dependent on the pH of the reaction medium. chempap.orgresearchgate.net
Guanidines can also be utilized in the synthesis of other heterocyclic systems. For instance, cyclic guanidines can be formed through palladium-catalyzed carboamination reactions or via the in situ formation of a carbodiimide (B86325) followed by intramolecular attack by an amine. umich.edu Chiral guanidines have been employed as catalysts in cyclization reactions to produce lactones. rsc.org Furthermore, condensation reactions of guanidines with bis-electrophiles provide access to a variety of highly nitrogenous heterocycles like bipyrimidines and pyrimidopyrimidines. nih.gov
Substitution Reactions at the Guanidine and Phenyl Moieties
Substitution at the Guanidine Moiety: As mentioned previously, nucleophilic substitution at the guanidine carbon is challenging but can be achieved through activation, for example, by forming a guanidine cyclic diimide. organic-chemistry.orgnih.gov This allows for the introduction of various nucleophiles, such as amines and alcohols, to create a range of functionalized guanidines. organic-chemistry.org
Substitution at the Phenyl Moiety: The phenyl ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the electron-withdrawing nitro group. The nitro group, particularly at the para position, stabilizes the intermediate Meisenheimer complex formed during the reaction. The 2-methyl group may exert some steric hindrance, but the primary electronic effect of the nitro group dominates.
Kinetic studies on similar systems, such as the reactions of 4-nitrophenyl-substituted benzoates with amines, demonstrate the influence of substituents on the phenyl ring on reaction rates. psu.edu While direct studies on this compound are not detailed in the provided results, the principles of SNAr suggest that the nitro group facilitates the displacement of a suitable leaving group on the aromatic ring.
Redox Chemistry of the Nitro Group and its Influence on Reactivity
The nitro group is a versatile functional group that can undergo reduction to various other functionalities, most notably an amino group. The reduction of an aromatic nitro group is a common transformation in organic synthesis. youtube.com
The standard procedure involves a two-step process:
Reduction: The nitro group is treated with a reducing agent, such as tin (Sn) or iron (Fe) in the presence of an acid like hydrochloric acid (HCl). youtube.com This converts the nitro group (NO2) into an ammonium (B1175870) cation (NH3+).
Neutralization: A base, such as sodium hydroxide, is then added to neutralize the excess acid and deprotonate the ammonium ion, yielding the neutral amine (NH2). youtube.com
Kinetic and Thermodynamic Studies of Relevant Reactions
Kinetic and thermodynamic studies are crucial for understanding the underlying mechanisms of chemical reactions. For guanidine derivatives, these studies often focus on reactions such as cyclizations and metathesis, providing insights into reaction rates, equilibria, and the energetic pathways involved. While specific experimental data for this compound is limited in publicly available literature, the behavior of analogous compounds allows for a detailed theoretical exploration of its reactivity.
The rate of a chemical reaction is a fundamental kinetic parameter that describes how quickly reactants are converted into products. For reactions involving this compound, the reaction rate would be influenced by factors such as the concentration of reactants, temperature, and the presence of catalysts. A key reaction type for nitrophenyl-substituted guanidines is base-catalyzed intramolecular cyclization.
For instance, the cyclization of N-substituted 1-(2-nitrophenyl)guanidines to form 3-amino-1,2,4-benzotriazine 1-oxides has been shown to be base-catalyzed. chempap.org The reaction rate is dependent on the pH of the medium, and the rate law can be expressed in terms of both pseudo-unimolecular and bimolecular rate constants. The pseudo-first-order rate constant (k₁) for such a cyclization is often found to be linearly dependent on the hydroxide ion concentration, indicating that the reaction is catalyzed by a base. chempap.org
The general rate law for a base-catalyzed reaction of this compound can be proposed as:
Rate = k [this compound] [Base]
Where k is the second-order rate constant. Under conditions where the base concentration is constant (e.g., in a buffered solution), the reaction would follow pseudo-first-order kinetics.
To illustrate the determination of a rate law, consider a hypothetical reaction of this compound. By systematically varying the initial concentrations of the reactants and measuring the initial reaction rates, the order of the reaction with respect to each reactant can be determined.
Illustrative Data for a Hypothetical Reaction of this compound
| Experiment | Initial [this compound] (M) | Initial [Reactant B] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 2.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 5.0 x 10⁻⁵ |
From this illustrative data, doubling the concentration of the guanidine derivative doubles the rate, indicating a first-order dependence. Doubling the concentration of reactant B quadruples the rate, indicating a second-order dependence. Thus, the determined rate law would be: Rate = k [this compound] [Reactant B]² .
Activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide critical information about the transition state of a reaction. These parameters can be determined by studying the temperature dependence of the reaction rate constant, governed by the Arrhenius equation and the Eyring equation.
The study of thermal guanidine metathesis (TGM) reactions, which involve the exchange of N-substituents on the guanidine core, reveals that steric congestion around the guanidine group is a significant factor influencing the reaction rate. wwu.edursc.org For this compound, the 2-methyl group introduces steric hindrance that would likely increase the activation energy for reactions involving nucleophilic attack at the guanidinyl carbon.
The transition state of a reaction is the highest energy point on the reaction coordinate. Its structure and properties are inferred from experimental data, such as activation parameters and kinetic isotope effects. For the base-catalyzed cyclization of nitrophenylguanidines, the proposed mechanism involves the deprotonation of the guanidine followed by an intramolecular nucleophilic attack of the resulting anion on the nitro group. chempap.org The transition state for this process would involve a highly organized, cyclic structure.
A negative value for the entropy of activation (ΔS‡) would be expected for such a cyclization reaction, as the formation of a cyclic transition state from a more flexible acyclic reactant leads to a decrease in the degrees of freedom.
Illustrative Activation Parameters for a Hypothetical Reaction
| Reaction | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
|---|---|---|---|
| Cyclization of a Nitrophenylguanidine | 75 | 72 | -50 |
The data in this table is illustrative and serves to demonstrate the typical magnitudes and signs of activation parameters for reactions of this nature. The specific values for this compound would need to be determined experimentally. The analysis of these parameters would suggest that the cyclization reaction proceeds through a more ordered transition state compared to the metathesis reaction, as indicated by the more negative entropy of activation.
Advanced Structural Elucidation and Conformational Analysis
Supramolecular Chemistry and Intermolecular Interactions
Role of Guanidine (B92328) in Crystal Engineering
The guanidinium (B1211019) group, a key functional moiety in 1-(2-Methyl-4-nitrophenyl)guanidine, plays a pivotal role in crystal engineering. Crystal engineering is the design and synthesis of solid-state structures with desired properties, which is largely achieved by controlling intermolecular interactions. The guanidinium cation is an exceptional building block in this regard due to its geometry and hydrogen-bonding capabilities.
The planar, Y-shaped structure of the guanidine core, with its three nitrogen atoms, allows it to act as a multidentate hydrogen bond donor. acs.org In its protonated (guanidinium) form, the positive charge is delocalized over the entire CN₃ planar skeleton, which enhances the acidity of the N-H protons, making them strong hydrogen bond donors. This feature enables the formation of robust and highly directional hydrogen bonds, which are fundamental to creating predictable supramolecular assemblies. researchgate.netresearchgate.net
A common and reliable interaction pattern, or supramolecular synthon, involves the guanidinium group and a carboxylate anion. This interaction typically forms a characteristic R²₂(8) graph set notation, where two N-H groups from the guanidinium ion form a pair of hydrogen bonds with the two oxygen atoms of the carboxylate group. researchgate.net The stability and predictability of this synthon make it a cornerstone for designing complex crystalline architectures.
Advanced Spectroscopic Methodologies for Structural Dynamics
Solid-State NMR Spectroscopy for Conformational Insight
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the structure and dynamics of molecules in the solid state, providing insights that are inaccessible through solution NMR or diffraction methods alone. For guanidine derivatives like this compound, ssNMR, particularly ¹⁵N NMR, offers a window into the local electronic environment and conformational state of the guanidinium group. nih.gov
The chemical shifts of the nitrogen nuclei in the guanidine group are exquisitely sensitive to their immediate surroundings. nih.gov Factors such as protonation state, the nature of counter-ions, and, crucially, the strength and geometry of hydrogen bonds significantly influence the observed chemical shift values. For instance, the transition from a neutral guanidine group, which acts as a hydrogen bond acceptor, to a protonated guanidinium cation, a strong hydrogen bond donor, induces substantial changes in the ¹⁵N NMR spectrum. nih.gov
Advanced ssNMR methodologies can resolve distinct nitrogen signals within the guanidinium moiety, allowing for a detailed characterization of its interactions within the crystal lattice. By analyzing the chemical shift anisotropy (CSA) tensors and dipolar coupling constants, one can deduce precise information about molecular orientation and intermolecular distances. Modern techniques, such as those employed in ultra-high field NMR, can achieve resolutions better than 0.2 ppm for large molecules, highlighting the method's capability to resolve unique atomic sites even in complex systems. nih.gov This level of detail is critical for understanding the subtle conformational adjustments of the nitrophenyl ring relative to the guanidine plane and for characterizing the hydrogen-bonding network that underpins the crystal structure.
Table 1: Representative ¹⁵N NMR Chemical Shift Behavior in Guanidine Derivatives
| Environment/State of Guanidine Group | Typical ¹⁵N Chemical Shift Observation | Implication for Structural Analysis |
| Neutral, in non-H-bonding solvent | Substantial upfield shift | Reflects the role of the guanidine group as a hydrogen-bond acceptor. nih.gov |
| Neutral, in polar H-bond-donating solvent | Strong deshielding effects (downfield shift) | Indicates significant hydrogen bonding to the terminal nitrogens. nih.gov |
| Protonated (Guanidinium) | Downfield shift compared to neutral form | Confirms the protonation state and donor role in hydrogen bonds. nih.gov |
| Change in H-bonding character | Significant shift in ppm values | Allows for the differentiation of distinct hydrogen-bonding environments within the crystal. nih.gov |
This table illustrates general principles observed for guanidine derivatives; specific values for this compound would require experimental determination.
Vibrational Spectroscopy for Molecular Structure and Bonding Analysis (e.g., Raman, IR)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and the bonding interactions that define its structure. For this compound, these methods are invaluable for confirming the presence of key structural motifs and analyzing the strength of intermolecular forces, particularly hydrogen bonds.
The spectra of guanidine-containing compounds exhibit characteristic bands that can be assigned to specific vibrational modes. The C=N stretching vibration of the guanidine moiety is particularly informative and typically appears in the 1640-1560 cm⁻¹ region of the IR spectrum. researchgate.net The precise frequency of this band is sensitive to the electronic environment and the degree of hydrogen bonding, shifting to lower wavenumbers as the N-H bonds engage in stronger interactions.
Furthermore, the N-H stretching vibrations, usually observed in the 3400-3100 cm⁻¹ range, provide direct evidence of hydrogen bonding. In a crystal lattice, the formation of N-H···X bonds (where X is an acceptor atom like oxygen from a nitro group or a counter-ion) leads to a broadening and red-shifting (a shift to lower frequency) of the N-H bands compared to the free molecule. The magnitude of this shift correlates with the strength of the hydrogen bond. Other characteristic vibrations include those from the nitro group (asymmetric and symmetric stretches, typically around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively) and the aromatic ring. Analyzing these bands in detail allows for a comprehensive understanding of the molecular conformation and the supramolecular assembly in the solid state.
Table 2: Key Vibrational Bands for the Analysis of this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Structural Information Gained |
| N-H Stretch | 3400 - 3100 | Presence and strength of hydrogen bonds. acs.org |
| C=N Stretch (Guanidine) | 1640 - 1560 | Integrity and electronic environment of the guanidine core. researchgate.net |
| Aromatic C=C Stretch | 1600 - 1450 | Information on the phenyl ring substitution. |
| Asymmetric NO₂ Stretch | 1550 - 1500 | Electronic effects and intermolecular interactions of the nitro group. researchgate.net |
| Symmetric NO₂ Stretch | 1360 - 1320 | Confirmation of the nitro group's presence and environment. researchgate.net |
These ranges are typical and can shift based on the specific molecular environment and intermolecular interactions within the crystal.
Theoretical and Computational Chemistry of 1 2 Methyl 4 Nitrophenyl Guanidine
Quantum Chemical Calculations
No dedicated Density Functional Theory (DFT) studies focused on the electronic structure and geometry optimization of 1-(2-Methyl-4-nitrophenyl)guanidine have been identified in a thorough review of scientific literature. Such studies would be invaluable for understanding the molecule's fundamental properties, including the distribution of electron density, the energies of its molecular orbitals (HOMO and LUMO), and its electrostatic potential. Furthermore, DFT calculations would provide optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles, which are crucial for a precise three-dimensional representation of the molecule.
In related research on other substituted guanidines, DFT has been effectively used to elucidate how different substituents influence the electronic properties and geometry of the guanidine (B92328) group. These studies often employ a range of functionals and basis sets to achieve a high level of theoretical accuracy.
Similarly, there is a lack of published research employing ab initio methods for the prediction of the electronic properties of this compound. Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, could offer a highly accurate description of the molecule's electronic characteristics. These methods are computationally more intensive than DFT but can provide benchmark-quality data on properties such as ionization potential, electron affinity, and electronic transitions.
Molecular Modeling and Simulations
A detailed conformational analysis of this compound, which would involve mapping its potential energy surface, has not been reported. Such an analysis would identify the molecule's stable conformers and the energy barriers for rotation around its single bonds. This information is critical for understanding its three-dimensional structure and how it might interact with biological macromolecules. The presence of the methyl and nitro groups on the phenyl ring, along with the rotatable bonds in the guanidine moiety, suggests a complex conformational landscape that warrants investigation.
There are no available computational studies that predict the spectroscopic parameters of this compound. The prediction of NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman) through computational methods, typically DFT, is a standard practice for characterizing new or uncharacterized molecules. Comparing such predicted spectra with experimental data can provide strong evidence for the molecule's structure.
Reactivity and Mechanism Prediction through Computational Methods
Computational methods have not been applied to predict the reactivity and potential reaction mechanisms of this compound in the published literature. Such studies could involve the calculation of reactivity indices, such as Fukui functions or local softness, to identify the most reactive sites within the molecule. Furthermore, computational modeling could be used to explore the transition states and reaction pathways of its formation or degradation, providing valuable insights into its chemical behavior.
Transition State Characterization and Reaction Pathway Elucidation
The reaction pathways of nitrophenylguanidines are of significant interest, particularly their cyclization reactions. Studies on N-substituted 1-(2-nitrophenyl)guanidines have elucidated a key reaction mechanism involving base-catalyzed intramolecular cyclization. researchgate.net This reaction forms a 1,2,4-benzotriazine (B1219565) 1-oxide ring through an interaction between the nitro group and the guanidine moiety. researchgate.net
The proposed mechanism for this type of transformation proceeds as follows:
Deprotonation: In a basic medium, a proton is removed from the guanidine group, forming a guanidinide anion. This step is crucial as it increases the nucleophilicity of the guanidine nitrogen.
Nucleophilic Attack: The negatively charged nitrogen atom of the guanidinide anion then acts as a nucleophile, attacking the electrophilic nitrogen atom of the adjacent nitro group. This intramolecular attack is the rate-determining step, leading to the formation of a cyclic intermediate.
Ring Closure and Rearrangement: The intermediate undergoes rearrangement and subsequent elimination of a water molecule to form the stable 3-amino-1,2,4-benzotriazine 1-oxide ring system. researchgate.net
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.gov
For this compound, the molecule can be described as a D-π-A (Donor-π-Acceptor) system.
Donor (D): The guanidine group, being rich in nitrogen atoms with lone pairs, acts as a strong electron donor. The methyl group also contributes to the electron-donating character.
π-Linker: The phenyl ring serves as the π-conjugated bridge connecting the donor and acceptor moieties.
Acceptor (A): The nitro group (-NO2) is a powerful electron-withdrawing group and functions as the electron acceptor.
In this framework, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is concentrated on the electron-accepting part. nih.gov Therefore, for this compound, the electron density of the HOMO is expected to be highest on the guanidine and the methyl-substituted phenyl ring. Conversely, the LUMO's electron density will be primarily located on the nitrophenyl portion of the molecule.
A smaller HOMO-LUMO gap indicates that less energy is required to excite an electron from the ground state, suggesting higher chemical reactivity and lower kinetic stability. nih.gov The energy gap is a determining factor for the molecule's electronic and optical properties. nih.gov
Table 1: Theoretical Frontier Molecular Orbital Properties of this compound
| Property | Description | Predicted Location/Characteristic |
| HOMO | Highest Occupied Molecular Orbital | Primarily localized on the electron-rich guanidine group and the methyl-phenyl moiety (Donor). |
| LUMO | Lowest Unoccupied Molecular Orbital | Primarily localized on the electron-deficient nitro group (Acceptor). |
| Energy Gap (ΔE) | ELUMO - EHOMO | A relatively small gap is expected due to the D-π-A structure, indicating potential for high reactivity. nih.gov |
| Reactivity | Tendency to react | A smaller energy gap correlates with a softer molecule and higher reactivity. nih.gov |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govchemrxiv.org The MEP map illustrates regions of varying electrostatic potential, typically color-coded where red indicates negative potential (electron-rich) and blue indicates positive potential (electron-poor). researchgate.net
For this compound, the MEP map would highlight specific reactive sites:
Negative Potential (Red/Yellow): These regions are characterized by an excess of electron density and are susceptible to electrophilic attack. For this molecule, the most negative potentials are expected to be localized around the oxygen atoms of the nitro group and the nitrogen atoms of the guanidine group, due to their high electronegativity and the presence of lone pairs of electrons. nih.govresearchgate.net These sites are the most likely to interact with protons or other electrophiles.
Positive Potential (Blue): These areas are electron-deficient and are targets for nucleophilic attack. The hydrogen atoms attached to the guanidine nitrogens and the hydrogens of the aromatic ring are expected to exhibit the most positive electrostatic potential. chemrxiv.org
Zero Potential (Green): These regions represent neutral electrostatic potential.
The MEP analysis provides a clear visual guide to the molecule's reactivity, complementing the insights gained from FMO theory. researchgate.net
Table 2: Predicted Molecular Electrostatic Potential (MEP) Analysis for this compound
| Molecular Region | Predicted Electrostatic Potential | Type of Reactivity |
| Guanidine Group (N-H hydrogens) | Strongly Positive (Blue) | Site for Nucleophilic Attack |
| Guanidine Group (Nitrogen atoms) | Negative (Red/Yellow) | Site for Electrophilic Attack researchgate.net |
| Nitro Group (Oxygen atoms) | Strongly Negative (Red) | Site for Electrophilic Attack nih.gov |
| Aromatic Ring (Hydrogen atoms) | Positive (Blue) | Site for Nucleophilic Attack |
| Aromatic Ring (Carbon skeleton) | Near Neutral (Green) | Generally less reactive |
Applications of 1 2 Methyl 4 Nitrophenyl Guanidine As a Chemical Precursor or Material Component Excluding Clinical/biological
A Key Intermediate in the Synthesis of Complex Organic Molecules
The reactivity of the guanidine (B92328) group, coupled with the electronic properties of the nitrophenyl substituent, allows 1-(2-Methyl-4-nitrophenyl)guanidine to serve as a crucial starting material for a variety of organic transformations.
Crafting Heterocyclic Architectures: Pathways to Pyrimidines and Triazines
The guanidine functional group is a well-established synthon for the construction of nitrogen-containing heterocycles. This compound is particularly useful in the synthesis of pyrimidine (B1678525) and triazine ring systems, which are core structures in many functional molecules.
One notable application is in the synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, a precursor for the active pharmaceutical ingredient imatinib (B729). wipo.int In this process, 1-(2-methyl-5-nitrophenyl)guanidine nitrate (B79036) is reacted with 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one in the presence of a base. wipo.int This reaction can be efficiently carried out using microwave-assisted synthesis, highlighting a modern approach to the formation of this important pyrimidine derivative. wipo.int The general reactivity of guanidines with 1,3-dicarbonyl compounds or their equivalents provides a reliable route to substituted pyrimidines. nih.govresearchgate.net
The synthesis of triazines, another important class of heterocycles, can also be approached using guanidine derivatives. globalscitechocean.comresearchgate.net While specific examples detailing the direct use of this compound for triazine synthesis are less common in readily available literature, the general principles of triazine synthesis often involve the condensation of compounds containing the guanidine substructure. globalscitechocean.comresearchgate.netorganic-chemistry.orgijpsr.inforesearchgate.net
Expanding the Guanidine Family: Synthesis of Functionalized Derivatives
Beyond its use in forming heterocyclic rings, this compound can be a starting point for creating more elaborate guanidine derivatives. The existing guanidine moiety can be further functionalized, or the entire molecule can be incorporated into a larger, more complex structure. The synthesis of various guanidine derivatives is a broad field, with methods often involving the reaction of amines with guanylating agents. nih.govresearchgate.netthieme-connect.de In this context, the amino group of 2-methyl-4-nitroaniline (B30703) is the precursor to the guanidine function in this compound. google.com This initial guanidinylation step provides a platform for subsequent modifications, allowing for the introduction of diverse functionalities to tailor the properties of the final molecule. nih.gov
Exploring Potential in Catalysis and Organocatalysis
Guanidines are recognized for their strong basicity and their ability to participate in hydrogen bonding, making them attractive candidates for applications in catalysis.
A Strong Base for Organic Transformations
The basicity of guanidines, including this compound, makes them potential catalysts for a variety of organic reactions that require a strong, non-nucleophilic base. researchgate.netnih.gov While specific studies evaluating this compound as a basic catalyst are not extensively documented, the general utility of guanidines in promoting reactions such as Michael additions, aldol (B89426) reactions, and transesterifications is well-established. researchgate.net The electronic nature of the 2-methyl-4-nitrophenyl group would influence the basicity of the guanidine moiety, a factor that can be tuned for specific catalytic applications.
Building Blocks for Advanced Catalytic Systems: Guanidine-Based Ligands
The nitrogen atoms of the guanidine group can act as coordination sites for metal ions. This property opens the door to the design and synthesis of guanidine-based ligands for metal catalysis. nih.gov By incorporating the this compound unit into a larger ligand framework, it is possible to create catalysts with specific steric and electronic properties. These metal complexes could find applications in a wide range of catalytic transformations, including cross-coupling reactions and asymmetric synthesis. nih.govnih.gov The synthesis of such ligands would involve the strategic functionalization of the guanidine core. nih.gov
A Glimpse into Materials Science Applications
The unique electronic and structural features of this compound suggest its potential utility in the field of materials science.
The presence of the nitro group, a strong electron-withdrawing group, in conjunction with the electron-donating guanidine moiety, creates a "push-pull" electronic system. This type of molecular structure is often associated with non-linear optical (NLO) properties. Molecules with significant NLO responses are of interest for applications in optoelectronics and photonics. Further investigation into the NLO properties of this compound and its derivatives could reveal its potential for these advanced material applications.
Furthermore, the concept of "molecular glues" has emerged as a fascinating area of research, where small molecules induce or stabilize protein-protein interactions. nih.govnih.gov While this application has been primarily explored in a biological context, the underlying principle of using small molecules to mediate interactions between larger entities could be extended to materials science. The hydrogen-bonding capabilities and potential for multiple interaction points of the guanidine group in this compound could, in principle, allow it to act as a "molecular glue" to assemble or modify the properties of polymers or other materials. This remains a speculative but intriguing area for future exploration.
Development of Materials with Tunable Electronic Properties
The electronic properties of organic materials are fundamentally linked to the nature and arrangement of the functional groups within their constituent molecules. The structure of this compound contains specific substituents that are known to heavily influence molecular electronics: the electron-withdrawing nitro group (NO₂) and the electron-donating methyl group (CH₃), in addition to the guanidine moiety itself.
In this compound, the nitro group at the para-position (position 4) exerts a strong pull on the electron density of the aromatic ring. Concurrently, the methyl group at the ortho-position (position 2) has a mild electron-donating effect. The interplay between these opposing electronic influences, combined with the delocalized positive charge of the protonated guanidinium (B1211019) group, allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability is a critical parameter in the design of organic semiconductors and other electronic materials. By incorporating molecules like this compound into larger systems, such as polymers or molecular crystals, it is conceivable to develop materials with tailored band gaps and charge transport properties.
Table 1: Electronic Influence of Substituents on Aromatic Amines This table illustrates the effect of nitro and methyl groups on the basicity (pKa) of the parent aniline (B41778) molecule, which serves as an analogue for the electronic environment of the substituted phenyl ring in the target compound. Lower pKa values indicate reduced electron density on the nitrogen atom due to electron-withdrawing effects.
| Compound | Substituent(s) | pKa of Conjugate Acid | Electronic Effect of Substituent(s) |
| Aniline | None | 4.63 | Reference |
| o-Toluidine | 2-Methyl | 4.44 | Weakly Electron-Donating |
| p-Nitroaniline | 4-Nitro | 1.02 | Strongly Electron-Withdrawing |
| 2-Methyl-4-nitroaniline | 2-Methyl, 4-Nitro | ~0.5 (Estimated) | Combined Donating and Strong Withdrawing |
Note: Data is compiled from standard reference sources. The pKa for 2-Methyl-4-nitroaniline is an estimate based on substituent effects.
Supramolecular Assemblies for Functional Materials
Supramolecular chemistry involves the assembly of molecules into well-defined, functional structures held together by non-covalent interactions, primarily hydrogen bonding. The this compound molecule is exceptionally well-suited for designing such assemblies due to its distinct hydrogen bond donor and acceptor sites.
The guanidinium group is a superb hydrogen bond donor, capable of forming multiple, directionally specific hydrogen bonds. mdpi.com It is a common building block in crystal engineering, known to form robust supramolecular synthons, such as the well-characterized R²₂(8) motif with carboxylate groups. mdpi.comresearchgate.net In the case of this compound, the guanidine moiety possesses multiple N-H protons that can act as hydrogen bond donors.
Simultaneously, the nitro group, with its two oxygen atoms, serves as a hydrogen bond acceptor. Studies on related 2-nitrophenylguanidines have shown that these molecules can adopt a conformation featuring a stable intramolecular hydrogen bond between one of the guanidine N-H protons and an oxygen atom of the ortho-nitro group. chempap.org This interaction pre-organizes the molecule and leaves the remaining N-H sites available for intermolecular bonding, directing the assembly into larger structures like dimers, chains, or sheets.
The solid-state structure, and therefore the bulk properties of the resulting material, is dictated by the competition and cooperation between various possible hydrogen bonds. mdpi.com The specific substitution pattern of this compound influences which intermolecular hydrogen bonding motifs are favored, leading to predictable and designable crystal packing. This capacity for controlled self-assembly makes it a promising candidate for the construction of functional materials, including porous organic frameworks or materials for molecular recognition.
Table 2: Potential Supramolecular Motifs for this compound This table outlines the hydrogen bonding capabilities of the molecule and the potential supramolecular structures that can arise.
| Interaction Type | Donor Site(s) | Acceptor Site(s) | Potential Supramolecular Motif |
| Intramolecular | Guanidine N-H | Nitro Group Oxygen | S(6) Ring Motif |
| Intermolecular | Guanidine N-H | Guanidine N (unprotonated) | Dimer, Chain |
| Intermolecular | Guanidine N-H | Nitro Group Oxygen | Dimer, Sheet |
| Intermolecular | Aromatic C-H | Nitro Group Oxygen | C-H···O interactions stabilizing the network |
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Pathways
The conventional synthesis of 1-(2-Methyl-4-nitrophenyl)guanidine and its analogs, such as the imatinib (B729) intermediate 1-(2-methyl-5-nitrophenyl)guanidine, often involves the reaction of the corresponding aniline (B41778) with cyanamide (B42294) in the presence of an acid. google.com While effective, these methods can present challenges in terms of reaction conditions and purification. Future research will likely focus on developing more efficient, sustainable, and safer synthetic routes.
One promising avenue is the exploration of flow chemistry and microreactor technology . These technologies offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved reaction control, and the ability to safely handle hazardous reagents and intermediates. nih.govdurham.ac.uknih.govresearchgate.net The synthesis of imatinib, which involves a similar guanidine (B92328) intermediate, has already been successfully demonstrated using flow chemistry, highlighting the potential of this approach for the production of this compound. nih.govdurham.ac.uknih.govrsc.orgresearchgate.net A patented method for preparing nitroguanidine (B56551) using a microchannel reactor further underscores the feasibility of this technology for this class of compounds.
Another area of active research is the development of novel guanylation reagents and catalytic systems . organic-chemistry.orgrsc.org Research into lanthanide amides and scandium(III) triflate as catalysts for the guanylation of amines with cyanamide has shown promise for milder reaction conditions. organic-chemistry.org The development of new guanylating agents could also provide alternative pathways that avoid the use of potentially hazardous reagents like cyanamide.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Flow Chemistry/Microreactors | Improved safety, better process control, scalability | Optimization of reaction parameters in continuous flow, development of integrated purification modules |
| Novel Catalytic Systems | Milder reaction conditions, higher yields, improved selectivity | Discovery of new catalysts for guanylation, understanding catalytic mechanisms |
| Alternative Guanylating Reagents | Avoidance of hazardous materials, novel reaction pathways | Design and synthesis of new reagents for the introduction of the guanidine moiety |
Advanced Mechanistic Studies on Specific Reactions
A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for process optimization and the development of new synthetic strategies. Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms in greater detail.
Kinetic studies can provide valuable information about the rate-determining steps and the influence of various reaction parameters. For instance, detailed kinetic analysis of the guanylation of 2-methyl-4-nitroaniline (B30703) can help in optimizing reaction conditions to maximize yield and minimize by-product formation.
Computational chemistry , particularly Density Functional Theory (DFT) , has emerged as a powerful tool for studying reaction mechanisms. nih.govchegg.com DFT calculations can be used to model reaction pathways, identify transition states, and calculate activation energies, providing insights that are often difficult to obtain through experimental methods alone. Such studies on the guanylation of nitroanilines would be invaluable.
| Mechanistic Aspect | Investigative Technique | Expected Insights |
| Guanylation Reaction | Kinetic Studies, Isotope Labeling, In-situ Spectroscopy | Identification of rate-determining step, role of catalyst, formation of intermediates |
| Reaction Intermediates | Trapping Experiments, Spectroscopic Characterization | Structural elucidation of transient species, understanding of reaction pathways |
| Transition States | Density Functional Theory (DFT) Calculations | Determination of activation energies, understanding of bond formation/breaking processes |
Integration with Emerging Technologies in Chemical Synthesis
The integration of emerging technologies is set to revolutionize chemical synthesis, and the production of this compound will likely benefit from these advancements.
Artificial intelligence (AI) and machine learning (ML) are increasingly being used for reaction prediction, optimization, and even the de novo design of synthetic routes. researchgate.netnih.gov AI algorithms can analyze vast datasets of chemical reactions to identify optimal conditions and predict the outcomes of new synthetic pathways. rsc.org This could significantly accelerate the development of new and improved methods for synthesizing this compound.
Automated synthesis platforms that combine robotics with flow chemistry are also becoming more prevalent. nih.gov These systems can perform multi-step syntheses with minimal human intervention, enabling high-throughput screening of reaction conditions and the rapid production of compound libraries for further research. The automated synthesis of guanidine-backbone oligonucleotides has already been demonstrated, showcasing the potential for this technology. nih.gov
| Emerging Technology | Application in Synthesis | Potential Impact |
| Artificial Intelligence/Machine Learning | Reaction optimization, synthetic route design, prediction of product yields | Accelerated development of new synthetic methods, improved process efficiency |
| Automated Synthesis Platforms | High-throughput screening of reaction conditions, on-demand synthesis | Rapid optimization of synthetic protocols, faster discovery of new derivatives |
| In-line Analytical Techniques | Real-time reaction monitoring and control in flow systems | Improved process understanding, enhanced product quality and consistency |
Computational Design of Derivatives with Tailored Properties
Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific, tailored properties. For this compound, this opens up possibilities for designing derivatives with enhanced reactivity, improved solubility, or novel catalytic activities.
Quantum chemical calculations , such as DFT, can be used to predict the electronic and structural properties of hypothetical derivatives. nih.gov For example, by systematically modifying the substituents on the phenyl ring, it is possible to tune the basicity and nucleophilicity of the guanidine group. This could lead to the design of more efficient organocatalysts. ncl.edu.tw
Molecular dynamics (MD) simulations can be employed to study the conformational preferences and intermolecular interactions of these derivatives. This information is crucial for understanding their behavior in different solvent environments and for designing molecules with improved solubility or specific binding properties.
| Design Objective | Computational Method | Predicted Properties |
| Enhanced Catalytic Activity | Density Functional Theory (DFT) | Electronic properties, reaction barriers, transition state geometries |
| Improved Solubility | Molecular Dynamics (MD) Simulations, Solvation Models | Solvation free energies, conformational analysis, intermolecular interactions |
| Specific Binding Properties | Molecular Docking, Quantitative Structure-Activity Relationship (QSAR) | Binding affinities, interaction modes with target molecules |
Development of Novel Non-Biological Applications
While guanidine derivatives have been extensively studied for their biological activities, there is a growing interest in their non-biological applications. researchgate.net The unique electronic and structural properties of this compound and its derivatives make them promising candidates for a variety of materials science and catalysis applications.
The strong basicity and hydrogen-bonding capabilities of the guanidine moiety make these compounds attractive as organocatalysts for a range of organic transformations. nih.govrsc.orgnih.govjst.go.jpscripps.edu The presence of the nitro group can further modulate the electronic properties of the catalyst, potentially leading to unique reactivity.
Guanidine-containing compounds are also being explored for their use in materials science . researchgate.netnih.gov For example, they have been investigated as components of polymers with antimicrobial properties and as materials for non-linear optics. researchgate.netnih.gov The specific properties of this compound could be harnessed for the development of novel functional materials. Guanidine derivatives have also been used in the development of advanced solvents for applications such as the extraction of cesium from nuclear waste. researchgate.net
| Application Area | Relevant Properties | Potential Use |
| Organocatalysis | High basicity, hydrogen-bonding ability, tunable electronic properties | Catalysts for various organic reactions, including asymmetric synthesis |
| Materials Science | Unique electronic and optical properties, ability to form ordered structures | Components of functional polymers, non-linear optical materials, advanced solvents |
| Coordination Chemistry | Strong ligation to metal ions | Ligands for the synthesis of novel metal complexes with catalytic or material applications |
Methodological Advancements in Characterization and Analysis
The accurate characterization of this compound and its derivatives is essential for quality control in synthesis and for understanding their chemical behavior. Future research will benefit from advancements in analytical techniques that provide more detailed structural and compositional information.
Advanced Nuclear Magnetic Resonance (NMR) techniques , such as two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC) and solid-state NMR, can provide unambiguous structural elucidation and conformational analysis. chegg.comrsc.orgrsc.org These techniques are particularly valuable for distinguishing between isomers and for characterizing complex reaction mixtures.
Mass spectrometry (MS) , especially when coupled with high-resolution techniques and tandem MS (MS/MS), is a powerful tool for molecular weight determination and structural analysis through fragmentation patterns. researchgate.net The fragmentation of nitroaromatic compounds can be complex, and advanced MS techniques can provide detailed insights into these pathways. nih.gov
X-ray crystallography remains the gold standard for determining the three-dimensional structure of crystalline compounds. The crystal structure of a related compound, 1-(2-methyl-5-nitrophenyl)guanidinium picrate, has been determined, providing valuable information on the conformation and intermolecular interactions of this class of compounds. scirp.org
| Analytical Technique | Information Provided | Future Advancements |
| Advanced NMR Spectroscopy | Detailed structural connectivity, stereochemistry, conformational analysis | Higher field strengths, new pulse sequences for enhanced resolution and sensitivity |
| High-Resolution Mass Spectrometry | Accurate mass determination, elemental composition, fragmentation pathways | New ionization techniques, improved mass analyzers for higher resolution and sensitivity |
| X-ray Crystallography | Unambiguous 3D molecular structure, intermolecular interactions | Advancements in crystal growth techniques, faster data collection and analysis |
Q & A
Q. What are the key considerations in synthesizing 1-(2-Methyl-4-nitrophenyl)guanidine to achieve high purity?
Synthesis requires precise control over reaction conditions and purification steps. The intermediate 2-methyl-4-nitroaniline is typically nitrated and then coupled with a guanidine precursor (e.g., cyanamide) under catalytic conditions. Critical parameters include:
- Temperature control : Excess heat may lead to byproducts like 1-(2-Methyl-5-nitrophenyl)guanidine due to nitro group migration .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity, as confirmed by HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR identify the aromatic proton environment (δ 7.5–8.5 ppm for nitrophenyl) and guanidine NH signals (δ 6.8–7.2 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak at m/z 257.076 (C₈H₁₀N₄O₂·HNO₃) .
- X-ray crystallography : Resolves steric effects from the ortho-methyl group and nitro substitution, aiding in understanding molecular packing .
Q. How does the ortho-methyl group influence the compound’s reactivity?
The methyl group at the ortho position:
Q. What are the stability profiles of this compound under varying storage conditions?
- Thermal stability : Decomposes above 150°C, with exothermic peaks observed via DSC .
- Photostability : Nitro groups are prone to photodegradation; store in amber vials at 4°C .
- pH sensitivity : Stable in neutral conditions but undergoes hydrolysis in strongly acidic/basic media, releasing nitric acid .
Q. What impurities are commonly observed during synthesis, and how are they detected?
- Byproducts : 1-(4-Nitrophenyl)guanidine (para-substituted isomer) due to incomplete regioselectivity .
- Detection : Reverse-phase HPLC with UV detection at 254 nm resolves isomers based on retention times .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
- SAR studies : Compare activity with analogs (e.g., 1-(4-Nitrophenyl)guanidine) to isolate structural contributors .
- Dose-response curves : Ensure EC₅₀/IC₅₀ values are derived from triplicate experiments with error margins <10% .
Q. What challenges arise in crystallographic analysis of this compound derivatives?
- Disorder in nitro groups : Mitigate using low-temperature (100 K) data collection and SHELXL refinement with anisotropic displacement parameters .
- Twinned crystals : Employ the TwinRotMat tool in PLATON to detect and model twinning .
- Hydrogen bonding networks : Use OLEX2 to visualize guanidine NH···O interactions with nitrate counterions .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies of this compound?
- Analog synthesis : Introduce substituents (e.g., halogens at the phenyl ring) to probe electronic effects .
- Computational docking : AutoDock Vina predicts binding modes with targets like tyrosine kinases, guided by nitro group electrostatic potential maps .
- Biological profiling : Screen against kinase panels (e.g., EGFR, VEGFR) to identify selectivity patterns .
Q. How can computational modeling predict the nitro group’s role in redox reactions?
Q. What strategies optimize regioselectivity during nitration of the guanidine-phenyl precursor?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
